Potassium naphthalene-2-sulfonate

Description

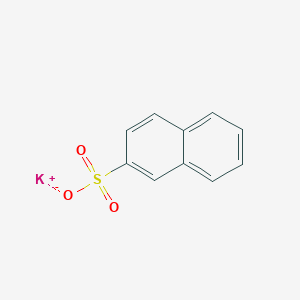

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

21409-32-5 |

|---|---|

Molecular Formula |

C10H8KO3S |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

potassium;naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O3S.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |

InChI Key |

JBKMJOHAJIZUHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[K] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Potassium Naphthalene-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium naphthalene-2-sulfonate, a key intermediate in the chemical and pharmaceutical industries. This document details the synthetic pathway from naphthalene, including purification methods, and outlines a suite of analytical techniques for its thorough characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual diagrams of key processes are also provided to facilitate understanding and replication.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. This reaction is temperature-dependent, with higher temperatures favoring the formation of the 2-isomer, which is the thermodynamically more stable product. The subsequent step is the neutralization of the sulfonic acid with a potassium base to yield the desired potassium salt.

Step 1: Sulfonation of Naphthalene

The sulfonation of naphthalene is achieved by reacting it with concentrated sulfuric acid at an elevated temperature.[1][2] At temperatures around 160-170°C, the formation of naphthalene-2-sulfonic acid is favored over the kinetically controlled product, naphthalene-1-sulfonic acid.[3][4] Any residual naphthalene-1-sulfonic acid can be hydrolyzed back to naphthalene by the addition of a small amount of water or steam at a slightly lower temperature, and the naphthalene can then be removed.[2]

Step 2: Neutralization and Salt Formation

The resulting naphthalene-2-sulfonic acid is then neutralized with a suitable potassium base, such as potassium hydroxide or potassium carbonate, to form this compound. The salt can then be isolated and purified by crystallization from an aqueous solution.

Experimental Protocols

Protocol 1: Synthesis of Naphthalene-2-sulfonic Acid

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully heat 100 g of finely ground naphthalene to 160°C.[4]

-

Slowly and cautiously add 90 mL of 92% sulfuric acid to the molten naphthalene over a period of 10 minutes while maintaining the temperature at 160°C and stirring vigorously.[4]

-

After the addition is complete, continue to stir the reaction mixture at 160-170°C for approximately 2 hours.[5]

-

Allow the mixture to cool slightly and then carefully pour it into 750 mL of cold water with continuous stirring.[4]

-

Heat the diluted solution to boiling and add 4 g of decolorizing charcoal.[4]

-

Filter the hot solution to remove the charcoal and any unreacted naphthalene.

Protocol 2: Synthesis and Purification of this compound

-

To the hot filtrate of naphthalene-2-sulfonic acid, slowly add a concentrated solution of potassium carbonate or potassium hydroxide until the solution is neutral to litmus paper.

-

Concentrate the neutralized solution by heating to induce crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of this compound crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

-

Recrystallize the crude product from a minimal amount of hot water to obtain purified crystals of this compound.

-

Dry the purified crystals in an oven at 100-110°C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and physicochemical properties. The following section details the key analytical techniques employed for this purpose.

Characterization Logic Diagram

References

- 1. CN101372466A - A kind of 2-naphthalenesulfonic acid and 2-naphthalenesulfonic acid sodium salt and preparation method thereof - Google Patents [patents.google.com]

- 2. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Crystal Structure Analysis of Potassium Naphthalene-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of potassium naphthalene-2-sulfonate. While a definitive, publicly available crystal structure for this compound remains elusive, this document synthesizes available data on closely related structures, particularly sodium naphthalene-2-sulfonate, to infer expected structural parameters and detail the necessary experimental protocols for its determination. This guide is intended to serve as a valuable resource for researchers in crystallography, materials science, and drug development by outlining the synthesis, crystallization, and X-ray diffraction analysis workflow, and by presenting anticipated crystallographic data in a structured format.

Introduction

Naphthalene sulfonates are a class of organic compounds with wide applications in various industries, including as dye intermediates, surfactants, and in the formulation of pharmaceuticals. The potassium salt of naphthalene-2-sulfonic acid is of particular interest due to its potential applications in drug development and as a counterion in crystallization studies of active pharmaceutical ingredients (APIs). Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of this compound is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction.

Materials:

-

Naphthalene-2-sulfonic acid

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a known molar equivalent of naphthalene-2-sulfonic acid in a minimal amount of deionized water.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide or potassium carbonate.

-

Slowly add the potassium base solution to the naphthalene-2-sulfonic acid solution while stirring continuously.

-

Monitor the pH of the resulting solution, aiming for a neutral pH of approximately 7.

-

The resulting solution contains this compound. For crystallization, this solution can be concentrated by slow evaporation.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction can be challenging for naphthalene sulfonates, as they have a tendency to form thin, plate-like crystals.[1] Several crystallization techniques can be employed:

-

Slow Evaporation: The aqueous solution of this compound is left undisturbed in a beaker covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

-

Solvent Diffusion: A solution of the salt in a good solvent (e.g., water) is layered with a miscible anti-solvent (e.g., ethanol). Slow diffusion of the anti-solvent into the solution reduces the solubility of the salt, promoting crystal growth at the interface.

-

Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled to room temperature, leading to supersaturation and subsequent crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Instrumentation:

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is required.

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

The collected data is processed using appropriate software to integrate the reflection intensities and apply corrections for factors such as absorption and Lorentz polarization.

Structure Solution and Refinement:

-

The crystal system and space group are determined from the diffraction data.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Anticipated Crystal Structure Data

While the specific crystal structure of this compound is not available, we can infer its likely parameters based on the published structure of sodium naphthalene-2-sulfonate and other alkali metal sulfonates.[1][2] It is expected that the potassium salt will also crystallize in a layered structure, with alternating layers of potassium cations and naphthalene-2-sulfonate anions.

Expected Crystallographic Parameters

The following table summarizes the anticipated crystallographic data for this compound. These values are illustrative and based on analogies to similar structures.

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₇KO₃S |

| Formula Weight | 246.32 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 8 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.5 - 1.7 |

Expected Bond Lengths and Angles

The bond lengths and angles within the naphthalene-2-sulfonate anion are expected to be consistent with those observed in other naphthalene sulfonate structures.

| Bond/Angle | Expected Value (Å or °) |

| S-O | 1.44 - 1.47 Å |

| S-C | 1.76 - 1.79 Å |

| C-C (aromatic) | 1.36 - 1.44 Å |

| O-S-O | 112 - 115° |

| O-S-C | 105 - 108° |

| C-S-O | 105 - 108° |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Conclusion

This technical guide has provided a detailed theoretical framework for the crystal structure analysis of this compound. While experimental data for this specific compound is not currently in the public domain, the protocols for synthesis, crystallization, and X-ray diffraction analysis outlined herein, along with the anticipated crystallographic parameters based on analogous structures, offer a solid foundation for researchers undertaking this investigation. The successful determination of the crystal structure of this compound will be a valuable contribution to the fields of solid-state chemistry and pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of Potassium Naphthalene-2-sulfonate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium naphthalene-2-sulfonate (C₁₀H₇KO₃S), a key intermediate in the synthesis of dyes and pharmaceuticals. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and visualized workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₇KO₃S[1]

-

Molecular Weight: 246.33 g/mol [1]

-

Structure: The molecule consists of a naphthalene bicyclic aromatic system substituted with a sulfonate group (-SO₃⁻) at the C2 position, with potassium (K⁺) as the counter-ion.[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and UV-Vis spectroscopy.

Note: Direct spectroscopic data for the potassium salt is limited in public literature. The data presented for ¹H and ¹³C NMR, as well as UV-Vis, are based on the closely related sodium salt or the naphthalenesulfonate anion. The choice of alkali counter-ion (K⁺ vs. Na⁺) has a negligible effect on these spectroscopic parameters.

Table 1: NMR Spectroscopic Data (Data based on 2-naphthalenesulfonate anion)

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~8.23 | s |

| H-3 | ~7.79 | d |

| H-4 | ~7.90 | d |

| H-5, H-8 | ~7.93-7.99 | m |

| H-6, H-7 | ~7.53-7.55 | m |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| C-1 | 127.5 |

| C-2 | 145.8 |

| C-3 | 123.0 |

| C-4 | 128.0 |

| C-4a | 132.2 |

| C-5 | 127.8 |

| C-6 | 126.9 |

| C-7 | 127.2 |

| C-8 | 129.5 |

| C-8a | 134.1 |

Table 2: Infrared (IR) Spectroscopy Data (Characteristic absorption bands for naphthalene sulfonates)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1600 | Aromatic C=C Stretch[2] | Medium |

| ~1250 | O=S=O Asymmetric Stretch[2] | Strong |

| ~1185 | C-N Stretch | Strong |

| ~1080 | O=S=O Symmetric Stretch[2] | Strong |

| ~1030 | S=O Stretch[2] | Strong |

| ~870-810 | C-H Out-of-plane Bend (Substituted Naphthalene) | Strong |

| ~690 | C-S Stretch | Medium |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Data obtained in aqueous or ethanolic solution)

| Parameter | Value |

| λmax | ~273-275 nm[3] |

| Molar Absorptivity (ε) | ~6,000 L·mol⁻¹·cm⁻¹ at 275 nm (for naphthalene) |

| Transition Type | π → π* |

Visualized Experimental Workflows

The following diagrams illustrate the standardized workflows for obtaining the spectroscopic data presented in this guide.

Caption: Workflow for NMR Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium Naphthalene-2-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of potassium naphthalene-2-sulfonate. The document consolidates available data on the thermal behavior of this compound and its parent acid, offering insights into its decomposition pathway and the products formed under thermal stress. Detailed experimental protocols for thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are presented to facilitate further research and characterization. This guide is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical development and other scientific applications where thermal stability is a critical parameter.

Introduction

This compound, a salt of the aromatic sulfonic acid, finds applications in various industrial and pharmaceutical processes. A thorough understanding of its thermal stability is paramount for defining safe handling, storage, and processing conditions. The thermal decomposition of a substance can be influenced by factors such as temperature, heating rate, and the surrounding atmosphere. This guide aims to provide a detailed technical overview of the current knowledge regarding the thermal properties of this compound.

Thermal Stability and Decomposition Profile

Naphthalene-2-sulfonic acid, the parent acid of the potassium salt, is reported to be thermally stable up to approximately 300°C.[1] Above this temperature, it undergoes decomposition, yielding naphthalene and naphthol isomers as the primary products.[1] The stability of naphthalenesulfonic acids is also known to be influenced by pH and the presence of dissolved salts, with salts tending to slow down the rate of decomposition.[1]

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported in publicly available literature, a melting point of over 300°C has been noted for the compound. This suggests that the salt form may exhibit comparable or slightly higher thermal stability than the free acid. The decomposition of related aryl sulfonate surfactants has been observed at temperatures around 230°C.

The thermal decomposition of potassium salts, such as potassium pyrosulfate, often proceeds in distinct steps. It is plausible that this compound follows a multi-stage decomposition pattern, which would involve the initial loss of the sulfonate group followed by the breakdown of the naphthalene ring at higher temperatures.

Quantitative Thermal Analysis Data

Due to the limited availability of specific quantitative data for this compound, the following table presents a summary of the thermal properties of the parent acid and related compounds to provide a comparative context.

| Compound/Class | Onset of Decomposition (°C) | Key Decomposition Products | Analysis Method |

| Naphthalene-2-sulfonic acid | ~300 | Naphthalene, Naphthols | HPLC, GC-MS |

| Aryl Sulfonate Surfactants | ~230 | Not specified | Thermogravimetric Analysis |

Experimental Protocols for Thermal Analysis

To facilitate further investigation and the generation of specific data for this compound, the following detailed experimental protocols for key thermal analysis techniques are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of this compound by measuring the change in mass as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a suitable crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen) to assess the effect of the environment on decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program: A linear heating rate is typically employed, for example, 10°C/min. The temperature range should be sufficient to cover the entire decomposition process, for instance, from ambient temperature to 800°C.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This can identify melting, crystallization, and other phase transitions, as well as exothermic or endothermic decomposition processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is commonly used to prevent oxidative side reactions.

-

Temperature Program: The sample is heated at a constant rate, such as 10°C/min, over a desired temperature range (e.g., from ambient to 400°C).

-

-

Data Analysis: The DSC thermogram shows the heat flow into or out of the sample as a function of temperature. Endothermic events (like melting) and exothermic events (like some decomposition processes) are observed as peaks. The peak temperature and the enthalpy change (ΔH) for each transition are calculated.

Decomposition Pathway and Visualization

Below is a conceptual workflow for the thermal decomposition of this compound.

References

A Technical Guide to the Solubility of Potassium Naphthalene-2-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium naphthalene-2-sulfonate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine solubility in various solvents. This approach ensures that professionals in drug development and other scientific fields can generate the precise data required for their specific applications.

Solubility Data of this compound

To facilitate the systematic collection of this crucial data, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

|---|---|---|---|---|---|

| Water | |||||

| Ethanol | |||||

| Methanol | |||||

| Acetone | |||||

| User-defined |

| User-defined| | | | | |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in a liquid solvent. This protocol is based on the widely used isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax, or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Considerations for Accurate Solubility Measurement

-

Purity of Compound and Solvent: The purity of both the this compound and the solvent can significantly impact solubility. It is recommended to use high-purity materials.

-

Temperature Control: Solubility is highly dependent on temperature. Precise and constant temperature control throughout the experiment is critical for obtaining reproducible results.

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the solute, solvent, and agitation rate. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Prevention of Solvent Evaporation: Due to the volatile nature of many organic solvents, it is essential to keep the experimental vials tightly sealed to prevent changes in concentration.

-

Method Validation: The analytical method used for concentration determination should be properly validated for accuracy, precision, linearity, and specificity.

This guide provides a foundational framework for researchers to systematically investigate the solubility of this compound. By following the detailed experimental protocol and considering the key factors for accuracy, scientists and drug development professionals can generate the reliable data necessary for their research and development endeavors.

References

The Enduring Legacy of Naphthalene-2-Sulfonic Acid: A Journey Through a Century of Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naphthalene-2-sulfonic acid and its salts, unassuming white crystalline solids, have played a pivotal role in the advancement of chemical and pharmaceutical industries for over a century. From the vibrant hues of early synthetic dyes to their integral role in modern material science and as a foundational scaffold in drug discovery, the historical development of these compounds is a compelling narrative of industrial ingenuity and scientific exploration. This technical guide delves into the core of naphthalene-2-sulfonic acid's history, detailing its synthesis, applications, and the evolution of its production, while also exploring the pharmacological potential of its derivatives.

A Historical Overview: From Coal Tar to High-Purity Intermediate

The story of naphthalene-2-sulfonic acid begins in the late 19th century, a period marked by the burgeoning field of coal tar chemistry.[1] While the exact discoverer remains lost to history, the first synthesis of this compound was a direct result of the intensive investigation into the chemical constituents of coal tar.[1]

Initially, the primary driver for its production was the booming synthetic dye industry. Naphthalene-2-sulfonic acid proved to be a crucial intermediate in the synthesis of a vast array of azo dyes, lending color to textiles and other materials.[1][2][3] Its ability to be readily converted into other key intermediates, such as 2-naphthol and various aminonaphthalenesulfonic acids, cemented its importance in this sector.[2][3][4]

Over the decades, the applications of naphthalene-2-sulfonic acid and its salts have expanded significantly. They are now indispensable in the production of:

-

Surfactants and Dispersants: The condensation of naphthalene sulfonates with formaldehyde yields polymeric surfactants that are widely used as superplasticizers in concrete, enhancing its workability and strength.[3][4][5]

-

Agrochemicals: It serves as a key building block in the synthesis of certain pesticides and herbicides.[6][7]

-

Pharmaceuticals: While naphthalene-2-sulfonic acid itself is not typically the active pharmaceutical ingredient (API), its structural motif is present in numerous drugs.[8][9] More importantly, its derivatives have shown significant promise in various therapeutic areas.[6][9][10][11]

The production methods have also evolved from rudimentary batch processes to more efficient and controlled continuous operations, driven by the need for higher purity and yield to meet the demands of modern applications.[1]

Key Milestones in the Development of Naphthalene-2-Sulfonic Acid Salts

| Decade/Year | Key Development | Significance |

| Late 19th Century | First synthesis of naphthalene-2-sulfonic acid from coal tar.[1] | Opened the door for its use as a chemical intermediate. |

| Early 20th Century | Widespread adoption as a key intermediate in the synthetic dye industry. | Enabled the production of a vast range of vibrant and stable dyes. |

| Mid-20th Century | Development of naphthalene sulfonate-formaldehyde condensates.[12] | Revolutionized the construction industry with the introduction of superplasticizers for concrete.[3][4][5] |

| Late 20th Century | Introduction of more controlled and continuous sulfonation processes.[1] | Improved yield, purity, and safety of production. |

| 21st Century | Exploration of naphthalene sulfonic acid derivatives in drug discovery.[6][9][10][11] | Identification of novel therapeutic agents for cancer and infectious diseases. |

Experimental Protocols: The Synthesis of Naphthalene-2-Sulfonic Acid

The industrial production of naphthalene-2-sulfonic acid is primarily achieved through the sulfonation of naphthalene. The regioselectivity of this reaction is highly temperature-dependent. At lower temperatures (around 40°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. However, at higher temperatures (above 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[3] The historical methods often involved harsh conditions and resulted in a mixture of isomers. Modern processes have been optimized to maximize the yield of the desired 2-isomer.

Classic Laboratory Scale Synthesis of Naphthalene-2-Sulfonic Acid

This protocol is a representation of a traditional laboratory method for the synthesis of naphthalene-2-sulfonic acid.

Materials:

-

Naphthalene (finely ground)

-

Concentrated sulfuric acid (98%)

-

Water

-

Calcium oxide (CaO) or Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

Sulfonation: In a round-bottom flask equipped with a stirrer, 100g of finely ground naphthalene is gradually added to 67 ml of concentrated sulfuric acid pre-heated to 100°C. The reaction mixture is then heated to 160-170°C and maintained at this temperature for 12 hours with continuous stirring.[13]

-

Quenching and Neutralization: After cooling, the reaction mixture is carefully poured into 1 liter of water. The solution is heated to boiling, and calcium oxide is added until the solution becomes alkaline. This precipitates the excess sulfuric acid as calcium sulfate.[13]

-

Filtration and Isolation of the Calcium Salt: The hot mixture is filtered to remove the precipitated calcium sulfate. The filtrate, containing the calcium salt of naphthalene-2-sulfonic acid, is concentrated by evaporation and allowed to cool. The crystallized calcium salt is then collected by filtration.[13]

-

Conversion to the Sodium Salt (Optional): The calcium salt is dissolved in hot water, and a solution of sodium carbonate is added to precipitate calcium carbonate. The mixture is filtered, and the filtrate containing the sodium salt of naphthalene-2-sulfonic acid is concentrated to induce crystallization.[13]

-

Formation of the Free Acid: The sodium salt is dissolved in water and neutralized with a stoichiometric amount of hydrochloric acid to yield naphthalene-2-sulfonic acid.[13]

Quantitative Data from Historical and Optimized Processes:

| Method | Temperature (°C) | Reaction Time (hours) | Key Reagents | Reported Yield/Concentration | Reference |

| Classic Batch Process | 163 | 2 | 96% H₂SO₄ | Not specified | [1] |

| Optimized Batch with Hydrolysis | 160-166 | Not specified | 98% H₂SO₄, followed by heating at 140-150°C to hydrolyze the 1-isomer. | Not specified | [14][15] |

| Solvent-based Synthesis | 170 | 0.5 | H₂SO₄ in decalin | ~93% | [16] |

| New Reactor Design | >150 | Not specified | H₂SO₄ | up to 98% | [16] |

| Isomerization from Waste Acids | 150-200 | 8-12 | Concentrated waste sulfonic acids | ~45% by weight of naphthalene-2-sulfonic acid | [1] |

The Role of Naphthalene-2-Sulfonic Acid Derivatives in Drug Development

While naphthalene-2-sulfonic acid itself has limited direct pharmacological applications, its derivatives have emerged as a promising class of compounds in drug discovery. The naphthalene scaffold is a common feature in a number of FDA-approved drugs, highlighting its importance as a building block in medicinal chemistry.[8][9]

Recent research has focused on the synthesis of novel naphthalene-sulfonamide hybrids and their evaluation as anticancer and antimicrobial agents. One notable study demonstrated that certain 6-acetylnaphthalene-2-sulfonamide derivatives exhibit potent cytotoxic activity against human breast cancer cells (MCF7).[6][10] The mechanism of action was found to involve the modulation of the IL6/JAK2/STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival.[6][10]

Signaling Pathway of Naphthalene-Sulfonamide Hybrids in Breast Cancer Cells

The following diagram illustrates the proposed mechanism by which these naphthalene derivatives exert their anticancer effects.

Caption: IL6/JAK2/STAT3 signaling pathway and the inhibitory action of naphthalene-sulfonamide hybrids.

This inhibitory action on a key oncogenic pathway underscores the potential of naphthalene-2-sulfonic acid derivatives as a platform for the development of novel cancer therapeutics.

Experimental Workflow: From Synthesis to Biological Evaluation

The journey from a simple chemical intermediate to a potential drug candidate is a multi-step process. The following workflow outlines the key stages in the development of naphthalene-sulfonamide hybrids.

Caption: A generalized experimental workflow for the development of naphthalene-sulfonamide drug candidates.

Conclusion

The historical trajectory of naphthalene-2-sulfonic acid and its salts is a testament to the enduring power of fundamental chemical discoveries. From its origins as a byproduct of coal tar to its current status as a high-purity industrial intermediate and a versatile scaffold for drug design, this compound continues to find new and innovative applications. For researchers and professionals in the chemical and pharmaceutical sciences, a deep understanding of the history, synthesis, and evolving applications of naphthalene-2-sulfonic acid provides a valuable perspective on the past, present, and future of chemical innovation. The ongoing exploration of its derivatives in medicine suggests that the most exciting chapters in the story of this remarkable compound may still be yet to be written.

References

- 1. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 2. EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 3. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 1-Naphthalenesulfonic acid | C10H8O3S | CID 6812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 10. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LandOfFree - Inventor - Process for the preparation of naphthalene-sulfonic... [canadianpatents.landoffree.com]

- 13. prepchem.com [prepchem.com]

- 14. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. shokubai.org [shokubai.org]

Unveiling the Electronic Landscape of Naphthalene Sulfonates: A Theoretical Deep Dive

For researchers, scientists, and drug development professionals, a comprehensive understanding of the electronic structure of naphthalene sulfonates is paramount for predicting their chemical behavior, reactivity, and interaction with biological systems. This technical guide delves into the theoretical studies that illuminate the electronic properties of these versatile compounds, providing a foundation for their application in various scientific and pharmaceutical domains.

Naphthalene sulfonates, a class of organic compounds derived from the sulfonation of naphthalene, are utilized in a wide array of applications, from dye synthesis to their role as superplasticizers in concrete.[1][2] Their utility is intrinsically linked to their electronic architecture, which governs their solubility, stability, and intermolecular interactions. Computational chemistry provides a powerful lens through which to examine these properties at a molecular level.

Probing the Frontier: Molecular Orbitals and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these two orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical calculations, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in characterizing the frontier orbitals of naphthalene sulfonates. For instance, studies on naphthalene-2-sulfonic acid (NSA) have provided valuable quantitative data on its electronic parameters.

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | HF | 6-311++G(d,2p) | -8.32 | 1.98 | 10.30 |

| DFT/B3LYP | 6-311++G(d,2p) | -6.34 | -1.78 | 4.56 | |

| Naphthalene-2-sulfonic acid | HF | 6-311++G(d,2p) | -9.12 | 1.23 | 10.35 |

| DFT/B3LYP | 6-311++G(d,2p) | -7.01 | -2.34 | 4.67 | |

| Table 1: Comparison of HOMO and LUMO energies and energy gaps for naphthalene and naphthalene-2-sulfonic acid calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods.[3] |

The data clearly indicates that the sulfonation of naphthalene leads to a stabilization of both the HOMO and LUMO levels, as evidenced by their lower energies. This suggests that the sulfonic acid group acts as an electron-withdrawing group, influencing the overall electronic distribution of the naphthalene core.

The Dance of Light: Excited States and Spectroscopic Properties

The interaction of naphthalene sulfonates with light is another crucial aspect of their behavior, with applications ranging from fluorescent probes to dye chemistry. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a go-to method for predicting the electronic excitation energies and oscillator strengths, which are directly related to the absorption spectra of these molecules.

Aminonaphthalene sulfonates, in particular, have been the subject of extensive spectroscopic and computational studies due to their interesting fluorescent properties. These compounds often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 4-Amino naphthalene-1-sulfonic acid-alginate | Water | ~340 | ~450 |

| Methanol | ~330 | ~480 | |

| Butanol | ~325 | ~500 | |

| Table 2: Experimentally observed excitation and emission maxima for an alginate conjugate of 4-aminonaphthalene-1-sulfonic acid in different solvents, demonstrating a positive solvatochromism. |

Theoretical studies on aminonaphthalene sulfonates have been conducted to understand the nature of their electronic transitions and the influence of substituents and solvents on their photophysical properties.

Methodological Cornerstone: A Guide to Computational Protocols

The accuracy and reliability of theoretical predictions are heavily dependent on the chosen computational methodology. The following outlines a typical workflow for the theoretical investigation of the electronic structure of naphthalene sulfonates.

Computational Workflow for Electronic Structure Analysis

Key Experimental Protocols Cited

1. Ground State Calculations:

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a common choice for geometry optimization and electronic structure analysis.[3]

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is often employed to provide a good balance between accuracy and computational cost.[3]

-

Software: Gaussian, ORCA, and other quantum chemistry packages are widely used for these calculations.

-

Procedure:

-

The initial 3D structure of the naphthalene sulfonate molecule is built.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

A frequency calculation is subsequently carried out to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

From the optimized structure, the molecular orbitals (HOMO, LUMO) and their energies are extracted and analyzed.

-

2. Excited State Calculations:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating vertical excitation energies and oscillator strengths. For systems with potential charge-transfer character, range-separated hybrid functionals like CAM-B3LYP or ωB97X-D are often recommended.[4][5]

-

Basis Set: The same basis set as the ground state calculation is typically used for consistency.

-

Solvation Model: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used.

-

Procedure:

-

Using the optimized ground-state geometry, a TD-DFT calculation is performed.

-

The calculation yields a list of vertical excitation energies and their corresponding oscillator strengths.

-

These data can be used to simulate the UV-Vis absorption spectrum of the molecule.

-

Illuminating Biological Interactions: The Case of ANS

Aminonaphthalene sulfonates, particularly 8-anilinonaphthalene-1-sulfonate (ANS), are widely used as fluorescent probes to study the conformational changes and hydrophobic binding sites in proteins.[6][7] The electronic structure of ANS is central to its function as a probe. In aqueous environments, ANS has a low fluorescence quantum yield. However, upon binding to hydrophobic pockets in proteins, its fluorescence is significantly enhanced, and the emission maximum shifts to a shorter wavelength (a blue shift).

This phenomenon is attributed to the change in the local environment of the ANS molecule. The binding is driven by a combination of electrostatic and hydrophobic interactions. The negatively charged sulfonate group often forms salt bridges with positively charged amino acid residues (like arginine, lysine, or histidine) on the protein surface, while the hydrophobic anilinonaphthalene moiety inserts into nonpolar cavities.[6][8]

Conceptual Model of ANS-Protein Binding

The crystal structure of ANS bound to the enzyme MurA reveals that the sulfonate group forms hydrogen bonds with the protein backbone and nearby water molecules, while the naphthalene ring is situated in a hydrophobic pocket created by proline and arginine side chains.[7] This detailed structural information validates the conceptual model of ANS-protein interactions and highlights the importance of both electrostatic and hydrophobic contributions, which are ultimately governed by the electronic structure of the ANS molecule.

Conclusion

Theoretical studies provide indispensable insights into the electronic structure of naphthalene sulfonates, enabling a deeper understanding of their properties and functions. By leveraging computational tools like DFT and TD-DFT, researchers can predict molecular orbital energies, reactivity indices, and spectroscopic behavior, thereby guiding the design of new molecules with tailored properties for applications in materials science, analytical chemistry, and drug development. The continued synergy between computational and experimental approaches will undoubtedly unlock the full potential of this important class of compounds.

References

- 1. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Performance of TDDFT Vertical Excitation Energies of Core‐Substituted Naphthalene Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfloos.github.io [pfloos.github.io]

- 6. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and First Synthesis of Potassium Naphthalene-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and synthesis of potassium naphthalene-2-sulfonate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the underlying chemical principles.

Introduction

This compound is an organic salt that, along with its parent acid, naphthalene-2-sulfonic acid, has been a significant compound in the chemical industry, particularly in the synthesis of dyes and other organic intermediates.[1][2] The synthesis of naphthalene sulfonic acids dates back to the 19th century, with the selective formation of the 2-isomer being a key focus for industrial applications. This guide will delve into the historical context of its discovery and provide a detailed methodology for its synthesis.

Discovery and Historical Context

The discovery of naphthalene-2-sulfonic acid is intrinsically linked to the study of naphthalene's reactivity. Early investigations into the sulfonation of naphthalene revealed that the position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. It was established that sulfonation at lower temperatures (below approximately 80°C) predominantly yields naphthalene-1-sulfonic acid, the kinetically favored product. Conversely, carrying out the reaction at higher temperatures (around 160°C or above) leads to the formation of the thermodynamically more stable naphthalene-2-sulfonic acid.[3] This principle of thermodynamic versus kinetic control was a pivotal discovery in organic synthesis.

While the exact date and discoverer of the isolated potassium salt are not prominently documented, its synthesis follows the well-established preparation of the parent sulfonic acid. The formation of various metallic salts of sulfonic acids was a common practice for their purification and handling. The first synthesis of this compound would have been achieved by the neutralization of naphthalene-2-sulfonic acid with a suitable potassium base.

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Sulfonation of Naphthalene: Production of naphthalene-2-sulfonic acid.

-

Neutralization: Conversion of the sulfonic acid to its potassium salt.

Signaling Pathway of the Synthesis

The following diagram illustrates the reaction pathway for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Naphthalene-2-sulfonic Acid

This procedure is adapted from established methods for the high-temperature sulfonation of naphthalene.[1]

-

Materials:

-

Naphthalene (finely powdered)

-

Concentrated sulfuric acid (98%)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Condenser

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, place the desired amount of naphthalene.

-

For every 1 mole of naphthalene, slowly add 1.1 to 1.2 moles of concentrated sulfuric acid while stirring.

-

Heat the reaction mixture to 160-165°C and maintain this temperature for 4-5 hours with continuous stirring.[1]

-

After the reaction is complete, cool the mixture to approximately 100°C.

-

To hydrolyze any remaining naphthalene-1-sulfonic acid, carefully add a small amount of water to the reaction mixture and stir at 140-150°C for about an hour.[1]

-

Cool the mixture to room temperature. The product, crude naphthalene-2-sulfonic acid, will be a viscous liquid or a solid mass.

-

Step 2: Synthesis and Purification of this compound

This protocol is based on the general procedure for neutralizing sulfonic acids and precipitating their salts.

-

Materials:

-

Crude naphthalene-2-sulfonic acid (from Step 1)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Distilled water

-

Ethanol

-

Activated charcoal (optional)

-

-

Equipment:

-

Beaker

-

Stirring rod

-

pH indicator paper or pH meter

-

Büchner funnel and flask

-

Filter paper

-

-

Procedure:

-

Dissolve the crude naphthalene-2-sulfonic acid in a minimum amount of hot distilled water.

-

Slowly add a concentrated solution of potassium hydroxide or potassium carbonate to the sulfonic acid solution while stirring until the pH of the solution is neutral (pH 7). Be cautious as the neutralization reaction is exothermic.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated to boiling for a few minutes and then filtered hot to remove the charcoal.

-

Concentrate the resulting solution by heating to evaporate some of the water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of this compound.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature. A yield of approximately 71% has been reported for a similar, albeit less detailed, synthesis.[1]

-

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent acid.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₁₀H₇KO₃S | [4] |

| Molecular Weight | 246.33 g/mol | [4] |

| CAS Number | 21409-32-5 | [4] |

| Naphthalene-2-sulfonic Acid (anhydrous) | ||

| Molecular Formula | C₁₀H₈O₃S | [2] |

| Molecular Weight | 208.23 g/mol | [2] |

| Melting Point | 124 °C (monohydrate) | [2] |

| Appearance | White solid | [2] |

| Solubility in Water | Good | [2] |

Table 2: Spectroscopic Data (Reference Compounds)

| Spectrum | Compound | Key Peaks/Signals | Reference |

| IR | Naphthalene-2-sulfonic Acid | Characteristic peaks for S=O and aromatic C-H and C=C stretching. | [5] |

| ¹H NMR | Sodium Naphthalene-2-sulfonate | Signals corresponding to the aromatic protons on the naphthalene ring. | |

| ¹³C NMR | Naphthalene-2-sulfonic Acid | Signals corresponding to the carbon atoms of the naphthalene ring and the carbon attached to the sulfonic acid group. |

Conclusion

The synthesis of this compound is a classic example of electrophilic aromatic substitution followed by a simple acid-base neutralization. The key to obtaining the desired 2-isomer lies in the careful control of the reaction temperature during the sulfonation of naphthalene. While the historical discovery of the isolated potassium salt is not pinpointed to a specific event, its preparation follows logically from the well-established chemistry of sulfonic acids. This guide provides the necessary theoretical background and practical protocols for the successful synthesis and purification of this important chemical compound. Further research could focus on obtaining and publishing detailed analytical data, such as high-resolution NMR and IR spectra, specifically for the potassium salt to enrich the existing body of chemical knowledge.

References

- 1. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. This compound | C10H7KO3S | CID 23670145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthalene-2-sulfonic acid (120-18-3) IR Spectrum [m.chemicalbook.com]

The Environmental Fate and Toxicity of Naphthalene Sulfonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene sulfonates are a group of synthetic aromatic compounds widely used as surfactants, dispersants, and intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[1] Their extensive use has led to their presence in various environmental compartments, raising concerns about their potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the current scientific understanding of the environmental fate and toxicity of naphthalene sulfonates, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

Environmental Fate

The environmental persistence and distribution of naphthalene sulfonates are governed by a combination of biotic and abiotic processes, including biodegradation, sorption, and, to a lesser extent, abiotic degradation.

Biodegradation

Biodegradation is the primary mechanism for the removal of naphthalene sulfonates from the environment. The susceptibility of these compounds to microbial degradation is influenced by the number and position of the sulfonate groups, as well as the presence of other substituents on the naphthalene ring. Generally, simpler naphthalene sulfonates are more readily biodegradable than their alkylated or polymeric counterparts.[1]

The microbial degradation of naphthalene sulfonates is typically initiated by a dioxygenase enzyme, which catalyzes the dihydroxylation of the aromatic ring. This is followed by the spontaneous elimination of the sulfite group to form 1,2-dihydroxynaphthalene.[2] This intermediate is then further metabolized through pathways similar to those for naphthalene, involving ring cleavage and eventual entry into the central carbon metabolism.[2][3] In some cases, desulfonation can also occur after initial ring hydroxylation.[2]

Abiotic Degradation

Information on the abiotic degradation of naphthalene sulfonates is limited. Some studies suggest that photolysis may contribute to their transformation in sunlit surface waters, although the rates and products of these reactions are not well-characterized.[4] Hydrolysis is generally not considered a significant degradation pathway for naphthalene sulfonates due to the stability of the carbon-sulfur bond.[5]

Sorption and Bioaccumulation

The sorption of naphthalene sulfonates to soil and sediment is primarily influenced by the organic carbon content of the solid phase.[6][7] The interaction is largely driven by hydrophobic interactions between the naphthalene moiety and organic matter. The soil organic carbon-water partitioning coefficient (Koc) for 2-naphthalene sulfonate has been determined to be between 24.6 and 36.5 L/kg, indicating a relatively low to moderate potential for sorption.[6]

Due to their water-soluble nature, naphthalene sulfonates generally exhibit a low potential for bioaccumulation in aquatic organisms.[6][8] However, some studies have shown that certain derivatives can accumulate in fish tissues to some extent.[9][10]

Ecotoxicity

Naphthalene sulfonates can exert toxic effects on a range of aquatic organisms, including fish, invertebrates, and algae. The toxicity is dependent on the specific compound, the test organism, and the exposure conditions.

Aquatic Toxicity Data

The following tables summarize the available acute and chronic toxicity data for various naphthalene sulfonates.

Table 1: Acute Toxicity of Naphthalene Sulfonates to Aquatic Organisms

| Compound | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |

| Dinonylnaphthalene disulfonic acid (DNNDSA) | Daphnia magna | EC50 (48h) | 87 | [8] |

| C9-rich Dialkylnaphthalenesulfonic acid (DANSA) | Cyprinus carpio (Carp) | LC50 (96h) | >0.28 | [8] |

| Barium dinonylnaphthalene sulfonate (BaDNS) | Hyalella azteca (Amphipod) | LC50 (96h) | 0.47 | [11] |

| Calcium dinonylnaphthalene sulfonate (CaDNS) | Hyalella azteca (Amphipod) | LC50 (96h) | 12.1 | [11] |

| Dinonylnaphthalene disulfonic acid (DNDS) | Hyalella azteca (Amphipod) | LC50 (96h) | ≥ 98.2 | [11] |

| 2-Naphthalene sulfonate | Channa punctatus (Fish) | LD50 (96h) | 0.66 mg/15g b.w. | [9] |

| Naphthalene | Nitzschia palea (Algae) | EC50 | 2.82 | [12][13] |

| Naphthalene | Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 1.6 | [14] |

| Naphthalene | Daphnia magna | EC50 (48h) | 2.16 | [14] |

Table 2: Chronic Toxicity of Naphthalene Sulfonates to Aquatic Organisms

| Compound | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |

| Naphthalene | Oncorhynchus mykiss (Rainbow trout) | LC50 (4 days post-hatch) | 0.11 | [13] |

| Naphthalene | Micropterus salmoides (Largemouth bass) | LC50 (4 days post-hatch) | 0.51 | [13] |

Mechanisms of Toxicity

The toxicity of naphthalene sulfonates is often associated with oxidative stress and genotoxicity.[8][10] Exposure to these compounds can lead to the generation of reactive oxygen species (ROS), resulting in lipid peroxidation, protein damage, and DNA strand breaks.[8][15] Studies have demonstrated that naphthalene metabolites can induce oxidative DNA damage.[16] Genotoxicity has been observed in fish exposed to 2-naphthalene sulfonate, as evidenced by DNA damage detected through the comet assay and micronucleus test.[11][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate and toxicity of naphthalene sulfonates, based on internationally recognized guidelines.

Ready Biodegradability Test (based on OECD 301B: CO2 Evolution Test)

This test evaluates the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced.

3.1.1. Materials

-

Test substance (Naphthalene sulfonate)

-

Mineral medium (per OECD 301)

-

Activated sludge from a domestic wastewater treatment plant (inoculum)

-

CO2-free air

-

Barium hydroxide or sodium hydroxide solution for CO2 trapping

-

Reference substance (e.g., sodium benzoate)

-

Toxicity control (test substance + reference substance)

-

Blank control (inoculum only)

3.1.2. Procedure

-

Prepare the mineral medium and add the test substance to achieve a concentration of 10-20 mg of total organic carbon (TOC) per liter.

-

Inoculate the medium with activated sludge to a final concentration of approximately 30 mg/L of suspended solids.

-

Set up parallel flasks for the test substance, reference substance, toxicity control, and blank control.

-

Aerate the flasks with CO2-free air at a constant flow rate.

-

Pass the effluent air from each flask through a series of traps containing a known volume of standardized barium or sodium hydroxide solution to capture the evolved CO2.

-

Incubate the flasks in the dark at a constant temperature (20-24°C) for 28 days.

-

At regular intervals, titrate the remaining hydroxide in the traps to determine the amount of CO2 produced.

-

Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance (corrected for the blank) to the theoretical maximum CO2 production (ThCO2).

Acute Immobilization Test with Daphnia magna (based on OECD 202)

This test determines the concentration of a substance that causes immobilization in Daphnia magna.

3.2.1. Materials

-

Test substance (Naphthalene sulfonate)

-

Reconstituted water (as per OECD 202)

-

Daphnia magna neonates (<24 hours old)

-

Test vessels (e.g., glass beakers)

-

pH meter, dissolved oxygen meter

3.2.2. Procedure

-

Prepare a series of at least five concentrations of the test substance in reconstituted water, plus a control.

-

Place at least 20 daphnids, divided into four replicates of five, into each test concentration and the control.

-

Ensure a volume of at least 2 mL of test solution per daphnid.

-

Incubate the test vessels at 20 ± 1°C under a 16-hour light/8-hour dark photoperiod for 48 hours.

-

Do not feed the daphnids during the test.

-

At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Measure and record pH and dissolved oxygen at the beginning and end of the test.

-

Calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) using appropriate statistical methods.

Fish Bioaccumulation Test (based on OECD 305)

This test determines the potential of a substance to accumulate in fish from water.

3.3.1. Materials

-

Test substance (Naphthalene sulfonate), preferably radiolabeled

-

Test fish (e.g., Zebrafish, Danio rerio)

-

Flow-through or semi-static exposure system

-

Apparatus for analyzing the test substance in water and fish tissue

3.3.2. Procedure

-

Uptake Phase: Expose a group of fish to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).

-

At predetermined time points, sample a subset of fish and the water.

-

Analyze the concentration of the test substance in the fish tissue and water.

-

Depuration Phase: Transfer the remaining fish to a clean, flowing water system without the test substance.

-

Continue to sample fish at regular intervals during the depuration phase and analyze for the test substance.

-

Calculate the bioconcentration factor (BCF) as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. The kinetic BCF can also be calculated from the uptake and depuration rate constants.

Soil Sorption/Desorption Test (based on OECD 106)

This test determines the adsorption and desorption potential of a substance in soil.

3.4.1. Materials

-

Test substance (Naphthalene sulfonate), preferably radiolabeled

-

A selection of at least five different soil types with varying organic carbon content and texture.

-

0.01 M CaCl2 solution

-

Centrifuge

-

Shaker

-

Analytical equipment for quantifying the test substance

3.4.2. Procedure

-

Preliminary Test: Determine the appropriate soil-to-solution ratio and equilibration time.

-

Sorption Phase: Prepare solutions of the test substance in 0.01 M CaCl2 at different concentrations.

-

Add a known mass of each soil to separate centrifuge tubes.

-

Add a known volume of the test substance solution to each tube.

-

Include control samples without soil to check for adsorption to the vessel walls.

-

Shake the tubes at a constant temperature for the predetermined equilibration time.

-

Centrifuge the tubes to separate the solid and aqueous phases.

-

Analyze the concentration of the test substance in the supernatant.

-

Calculate the amount of substance sorbed to the soil by difference.

-

Desorption Phase: After the sorption phase, replace a portion of the supernatant with fresh 0.01 M CaCl2 solution.

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the supernatant to determine the amount of desorbed substance.

-

Calculate the adsorption (Kd) and desorption (Kdes) coefficients, and the organic carbon-normalized adsorption coefficient (Koc).

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for naphthalene sulfonate toxicity.

Caption: Workflow for OECD 301B Ready Biodegradability Test.

Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilization Test.

Caption: Proposed Signaling Pathway for Naphthalene Sulfonate Toxicity.

Conclusion

Naphthalene sulfonates are a diverse group of chemicals with varying environmental fates and toxicities. While biodegradation is the primary removal mechanism, their persistence and potential for toxic effects, particularly through oxidative stress and genotoxicity, warrant careful consideration in environmental risk assessments. The standardized protocols outlined in this guide provide a framework for generating reliable data to better understand and manage the potential risks associated with these compounds. Further research is needed to fully elucidate the specific signaling pathways of toxicity and the environmental fate of more complex naphthalene sulfonate derivatives.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. oecd.org [oecd.org]

- 3. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 4. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 5. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 13. circabc.europa.eu [circabc.europa.eu]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of oxidative DNA damage induced by metabolites of carcinogenic naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Naphthalene-2-sulfonate induced toxicity in blood cells of freshwater fish Channa punctatus using comet assay, micronucleus assay and ATIR-FTIR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Potassium Naphthalene-2-Sulfonate in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium naphthalene-2-sulfonate as a primary anionic surfactant in emulsion polymerization. This document is intended for professionals in research and development, particularly in the fields of polymer chemistry and drug delivery systems, where precise control over polymer characteristics is crucial.

Introduction to this compound as a Surfactant

This compound is an anionic surfactant belonging to the family of naphthalene sulfonates. These surfactants are known for their excellent dispersing and stabilizing properties. In emulsion polymerization, the surfactant plays a critical role in emulsifying the monomer in the aqueous phase, stabilizing the resulting polymer particles, and influencing the final properties of the latex, such as particle size, molecular weight, and stability.[1][2] The aromatic naphthalene group provides a hydrophobic backbone, while the sulfonate group imparts hydrophilicity, enabling the molecule to act at the oil-water interface.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related analogue, sodium decyl naphthalene sulfonate, is presented in Table 1. The critical micelle concentration (CMC) is a crucial parameter for designing emulsion polymerization recipes, as it represents the concentration at which surfactant molecules begin to form micelles, the primary loci for particle nucleation.

Table 1: Physicochemical Properties of Naphthalene Sulfonate Surfactants

| Property | This compound | Sodium Decyl Naphthalene Sulfonate (SDNS) | Reference |

| Molecular Formula | C₁₀H₇KO₃S | C₂₀H₂₇NaO₃S | |

| Molecular Weight ( g/mol ) | 246.33 | 370.5 | |

| Critical Micelle Concentration (CMC) (mM) | Not directly available; estimated based on SDNS | 0.82 - 0.92 | [3] |

| Appearance | Typically a white to light brown powder | - | [4] |

| Solubility | Highly soluble in water | - | [4] |

| Stability | Resistant to acids and alkalis | - | [4] |

Mechanism of Stabilization in Emulsion Polymerization

This compound facilitates emulsion polymerization through electrostatic stabilization. The mechanism can be broken down into the following key stages:

-

Monomer Emulsification: The surfactant, at a concentration above its CMC, forms micelles in the aqueous phase. The hydrophobic naphthalene core of the micelles solubilizes the water-insoluble monomer, creating monomer-swollen micelles.

-

Particle Nucleation: A water-soluble initiator generates free radicals in the aqueous phase. These radicals can enter the monomer-swollen micelles and initiate polymerization, forming polymer particle nuclei.

-

Particle Growth: The polymer particles grow by the diffusion of monomer from the larger monomer droplets through the aqueous phase to the growing polymer particles. The surfactant molecules adsorb onto the surface of the growing polymer particles, with their hydrophilic sulfonate groups oriented towards the aqueous phase.

-

Stabilization: The negatively charged sulfonate groups on the surface of the polymer particles create an electrostatic repulsion between the particles, preventing them from coagulating and ensuring the stability of the latex.[1]

Experimental Protocols

The following are detailed, illustrative protocols for the emulsion polymerization of styrene and methyl methacrylate (MMA) using this compound as the surfactant. These protocols are based on general emulsion polymerization procedures and have been adapted for the specific use of this surfactant.[5][6]

Emulsion Polymerization of Styrene

This protocol outlines the synthesis of polystyrene latex.

Materials:

-

Styrene (inhibitor removed)

-

This compound

-

Potassium persulfate (KPS) (initiator)

-

Sodium bicarbonate (buffer)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Nitrogen inlet

-

Heating mantle with temperature controller

-

Dropping funnel

Protocol:

-

Reactor Setup: Assemble the three-neck flask with the condenser, mechanical stirrer, and nitrogen inlet.

-

Initial Charge: To the flask, add 200 mL of deionized water, 1.0 g of this compound, and 0.2 g of sodium bicarbonate.

-

Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

-

Heating: Heat the reactor contents to 70°C with continuous stirring (200 rpm).

-

Initiator Addition: Once the temperature is stable, add 0.5 g of potassium persulfate dissolved in 10 mL of deionized water to the reactor.

-

Monomer Feed: Immediately begin the dropwise addition of 50 g of styrene from the dropping funnel over a period of 2 hours.

-

Reaction: After the monomer addition is complete, continue the reaction at 70°C for an additional 2 hours to ensure high monomer conversion.

-

Cooling: Cool the reactor to room temperature.

-

Characterization: The resulting polystyrene latex can be characterized for particle size, molecular weight, and monomer conversion.

Emulsion Polymerization of Methyl Methacrylate (MMA)

This protocol describes the synthesis of polymethyl methacrylate (PMMA) latex.

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed)

-

This compound

-

Ammonium persulfate (APS) (initiator)

-

Deionized water

Equipment:

-

Same as for styrene polymerization.

Protocol:

-

Reactor Setup: Assemble the reaction apparatus as described for the styrene polymerization.

-

Initial Charge: Add 250 mL of deionized water and 1.5 g of this compound to the reactor.

-

Inert Atmosphere: Deoxygenate the system by purging with nitrogen for 30 minutes.

-

Heating: Heat the reactor to 80°C with stirring (250 rpm).

-

Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing 60 g of MMA with 50 mL of a 1% (w/v) aqueous solution of this compound.

-

Initiator Addition: Dissolve 0.6 g of ammonium persulfate in 15 mL of deionized water and add it to the reactor.

-

Monomer Feed: Add the prepared monomer pre-emulsion to the reactor at a constant rate over 3 hours.

-

Reaction: Maintain the reaction at 80°C for an additional 1 hour after the feed is complete.

-